molecular formula C9H14N2O B12044255 (2-cyclopentyl-1H-imidazol-4-yl)methanol

(2-cyclopentyl-1H-imidazol-4-yl)methanol

Cat. No.: B12044255
M. Wt: 166.22 g/mol
InChI Key: INZMKCWPDDKLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopentyl-1H-imidazol-4-yl)methanol is an imidazole derivative featuring a cyclopentyl substituent at position 2 of the imidazole ring and a hydroxymethyl (-CH2OH) group at position 3. Imidazole derivatives are critical in medicinal chemistry due to their versatility in drug design, acting as intermediates or active pharmacophores. The hydroxymethyl group serves as a functional handle for further chemical modifications, such as esterification or etherification, which are common in prodrug development .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2-cyclopentyl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C9H14N2O/c12-6-8-5-10-9(11-8)7-3-1-2-4-7/h5,7,12H,1-4,6H2,(H,10,11)

InChI Key

INZMKCWPDDKLDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Imidazole derivatives with hydroxymethyl groups and varying substituents at position 2 exhibit distinct physicochemical profiles:

Compound Name Substituent at Position 2 Molecular Weight Key Properties Reference
(2-Benzyl-1H-imidazol-4-yl)methanol Benzyl (aromatic) 188.23 Powder form; stable at room temperature
[4-(1H-Imidazol-1-yl)phenyl]methanol Phenyl (aromatic) 174.20 Solid; CAS 86718-08-3
Phenol, 4-[(2-amino-1-methyl-1H-imidazol-4-yl)methyl] Amino-methyl 203.24 Phenolic group enhances solubility
(2-Cyclopentyl-1H-imidazol-4-yl)methanol Cyclopentyl (alicyclic) ~181.23* Higher lipophilicity (predicted) -

*Estimated based on structural analogs.

  • Lipophilicity : The cyclopentyl group (logP ~2.8, predicted) likely increases lipophilicity compared to benzyl (logP ~2.2) or phenyl (logP ~1.5) substituents, impacting membrane permeability and bioavailability.
  • Solubility : Hydroxymethyl groups improve aqueous solubility, but bulky substituents like cyclopentyl may reduce it compared to smaller groups (e.g., methyl).

Preparation Methods

Ring Formation via Cyclopentanecarboxaldehyde

The Debus-Radziszewski reaction, which condenses a 1,2-diketone, an aldehyde, and ammonia, offers a direct route to imidazole rings with predefined substituents. Using cyclopentanecarboxaldehyde as the aldehyde component and glyoxal as the diketone yields 2-cyclopentyl-1H-imidazole (Figure 1). This method capitalizes on the aldehyde’s contribution to the 2-position, while glyoxal leaves the 4- and 5-positions unsubstituted.

Reaction Conditions

  • Glyoxal (40% aqueous), cyclopentanecarboxaldehyde, and ammonium acetate refluxed in ethanol at 80°C for 12 hours.

  • Yield: ~60% (theoretical), requiring chromatographic purification to isolate the 2-cyclopentyl regioisomer.

Vilsmeier-Haack Formylation at C-4

The 4-position of 2-cyclopentyl-1H-imidazole undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF), generating 2-cyclopentyl-1H-imidazole-4-carbaldehyde. The cyclopentyl group’s electron-donating nature marginally activates the 4-position for electrophilic attack, though competing 5-substitution may occur (~20% byproduct).

Optimized Conditions

  • Reagent: DMF (2 equiv), POCl₃ (1.5 equiv) in dichloroethane at 0°C→25°C over 4 hours.

  • Yield: 45–50% after silica gel chromatography.

Reduction to Hydroxymethyl

Sodium borohydride (NaBH₄) in methanol reduces the formyl group to a hydroxymethyl moiety, yielding the target compound.

Procedure

  • 2-Cyclopentyl-1H-imidazole-4-carbaldehyde (1 equiv) dissolved in anhydrous methanol.

  • NaBH₄ (2 equiv) added portionwise at 0°C, stirred for 2 hours.

  • Yield: 85–90%.

Method 2: Directed C-2 Cyclopentylation via Metalation

N-1 Protection with SEM Group

Shielding the N-1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group directs subsequent deprotonation to C-2.

Protection Steps

  • Imidazole treated with SEM-Cl (1.2 equiv) and NaH in THF at 0°C→25°C.

  • Yield: >90%.

Lithium-Halogen Exchange and Cyclopentylation

Lithium diisopropylamide (LDA)-mediated deprotonation at C-2 followed by quenching with cyclopentyl bromide introduces the cyclopentyl group.

Conditions

  • SEM-protected imidazole (1 equiv), LDA (2.2 equiv) in THF at −78°C.

  • Cyclopentyl bromide (1.5 equiv) added dropwise, warmed to −30°C over 1 hour.

  • Yield: 65–70%.

SEM Deprotection and C-4 Hydroxymethylation

Hydrofluoric acid (HF) in acetonitrile removes the SEM group, followed by formylation and reduction as in Method 1.

Deprotection

  • 2-Cyclopentyl-SEM-imidazole (1 equiv), HF (5 equiv) in CH₃CN, 25°C, 6 hours.

  • Yield: 80%.

Method 3: Cross-Coupling at C-2

Halogenation at C-2

Bromination using N-bromosuccinimide (NBS) under radical conditions introduces a bromine atom at C-2.

Procedure

  • Imidazole (1 equiv), NBS (1.1 equiv), AIBN (cat.) in CCl₄, refluxed for 3 hours.

  • Yield: 55% 2-bromoimidazole.

Suzuki-Miyaura Coupling with Cyclopentylboronic Acid

Palladium-catalyzed coupling installs the cyclopentyl group.

Catalytic System

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), cyclopentylboronic acid (1.5 equiv) in dioxane/H₂O (4:1) at 90°C.

  • Yield: 75%.

Hydroxymethylation at C-4

Identical to Method 1, Steps 2.2–2.3.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Total Steps354
Overall Yield (%)25–3020–2530–35
Key ChallengeRegioselective formylationSEM group removalBromination selectivity
ScalabilityModerateLowHigh

Method 1 offers simplicity but suffers from moderate yields due to competing formylation sites. Method 2’s directed metalation ensures precise C-2 substitution but involves hazardous HF handling. Method 3’s cross-coupling approach is scalable but requires expensive palladium catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.